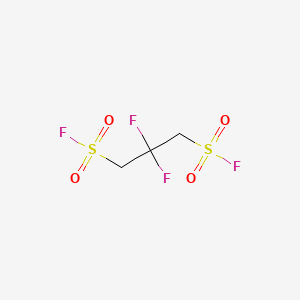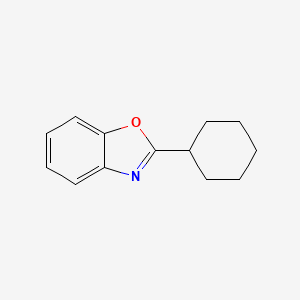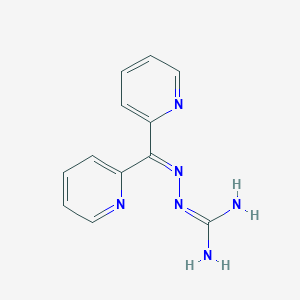
2,2-Difluoropropane-1,3-disulfonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoropropane-1,3-disulfonyl difluoride: is a chemical compound with the molecular formula C3H4F4O4S2 It is characterized by the presence of two fluorine atoms and two sulfonyl fluoride groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropropane-1,3-disulfonyl difluoride typically involves the fluorination of propane derivatives under controlled conditions. One common method includes the reaction of propane-1,3-disulfonyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture . The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoropropane-1,3-disulfonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions include substituted sulfonyl fluorides, reduced sulfonyl derivatives, and oxidized sulfonic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2-Difluoropropane-1,3-disulfonyl difluoride is used as a reagent for the synthesis of various fluorinated compounds. Its unique structure allows for selective fluorination and sulfonylation reactions, making it valuable in organic synthesis .
Biology and Medicine: The compound’s fluorinated nature makes it a potential candidate for the development of pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability, which can be advantageous in drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface treatments.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoropropane-1,3-disulfonyl difluoride involves its ability to undergo nucleophilic substitution reactions. The sulfonyl fluoride groups are highly reactive towards nucleophiles, allowing for the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity, making it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds:
2,2-Difluoropropane-1,3-diol: This compound has two hydroxyl groups instead of sulfonyl fluoride groups.
Propane-1,3-disulfonyl difluoride: Lacks the fluorine atoms present in 2,2-Difluoropropane-1,3-disulfonyl difluoride.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and sulfonyl fluoride groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds.
Propiedades
| 110073-94-4 | |
Fórmula molecular |
C3H4F4O4S2 |
Peso molecular |
244.2 g/mol |
Nombre IUPAC |
2,2-difluoropropane-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C3H4F4O4S2/c4-3(5,1-12(6,8)9)2-13(7,10)11/h1-2H2 |
Clave InChI |
QJJJTQFEVTXEOF-UHFFFAOYSA-N |
SMILES canónico |
C(C(CS(=O)(=O)F)(F)F)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)


![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)


